molecular formula C9H15NO3Si B1588455 m-AMINOPHENYLTRIMETHOXYSILANE CAS No. 70411-42-6

m-AMINOPHENYLTRIMETHOXYSILANE

Cat. No. B1588455
CAS RN: 70411-42-6
M. Wt: 213.31 g/mol
InChI Key: YMTRNELCZAZKRB-UHFFFAOYSA-N
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Description

M-aminophenyltrimethoxysilane (m-APTMS) is an organosilicon compound with the chemical formula C7H15NO3Si. It is a colorless liquid that is commonly used as a coupling agent for various applications in the fields of biomedical and chemical research. m-APTMS is also used as a precursor for the synthesis of various functionalized silica materials. This compound is an important component of many chemical and biological processes, including the synthesis of silica-based materials and the functionalization of surfaces.

Scientific Research Applications

Electronics: Coupling Agent for Polyimides

m-Aminophenyltrimethoxysilane: is utilized as a primary amine coupling agent for polyimides in the electronics industry . This application is crucial for enhancing the adhesion between polyimide layers, which are widely used as dielectric materials in flexible electronics due to their excellent thermal stability and mechanical properties.

Surface Modification of Microparticles

The compound is employed in the surface modification of microparticles . By introducing functional groups onto the surfaces, it allows for the tailored interaction of microparticles with various substances, which is beneficial in creating advanced materials with specific properties for targeted applications.

Nanoparticle Synthesis

In the field of nanotechnology, m-Aminophenyltrimethoxysilane serves as a silanizing agent to produce amino-silanized surfaces. These surfaces are instrumental in the synthesis of nanoparticles, which have applications ranging from medical diagnostics to environmental remediation .

Ligand Immobilization

The compound’s ability to introduce functional groups onto surfaces makes it valuable for ligand immobilization. This process is essential in the development of biosensors and diagnostic tools, where specific ligand-receptor interactions can be exploited for the detection of various biomolecules .

Adhesion Strength Enhancement

m-Aminophenyltrimethoxysilane: is used to improve the adhesion strength between organic polymers and inorganic surfaces. This application is particularly relevant in the production of polymer composites, where enhanced interfacial adhesion leads to materials with superior mechanical properties .

Water Treatment

The compound’s role in water treatment involves the modification of filtration materials to increase their efficiency in removing contaminants. By altering the surface properties of these materials, m-Aminophenyltrimethoxysilane contributes to the development of more effective water purification systems .

Coatings and Composites

In coatings and composites, the compound is used to modify the surface properties of fillers and reinforcements. This modification leads to composites with improved mechanical, physical, and dynamic viscoelastic properties, making them suitable for a wide range of industrial applications .

Asphalt Binder Modification

The use of m-Aminophenyltrimethoxysilane in the modification of asphalt binders enhances their properties, leading to better performance in terms of road durability and resistance to environmental factors .

properties

IUPAC Name

3-trimethoxysilylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTRNELCZAZKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC(=C1)N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431182
Record name m-AMINOPHENYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70411-42-6
Record name m-AMINOPHENYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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